
7-Butyl-8-(butylamino)-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Butyl-8-(butylamino)-3-methylpurine-2,6-dione, also known as caffeine-n-butyltheobromine (CNBT), is a methylxanthine derivative. The molecular formula is C14H23N5O2 and the molecular weight is 293.371 .
Molecular Structure Analysis
The molecular structure of 7-Butyl-8-(butylamino)-3-methylpurine-2,6-dione consists of 14 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . The average mass is 293.365 Da and the monoisotopic mass is 293.185181 Da .Scientific Research Applications
Synthesis and Characterization
The synthesis of purine analogs and related compounds is a key area of research, focusing on developing new synthetic routes and methodologies. For instance, Alves, Proença, and Booth (1994) detailed the synthesis of disubstituted 1-benzylimidazoles, precursors of purine analogs, demonstrating the versatility of purine chemistry in generating diverse molecular structures M. Alves, M. F. Proença, B. Booth, 1994. Similarly, studies by Kaneko et al. (2005) on 2-N-tert-butylaminoxylpurine derivatives highlight the synthesis and characterization of purine derivatives with specific functional groups, offering insights into their structural and electronic properties T. Kaneko, M. Aso, N. Koga, H. Suemune, 2005.
Biological Activity
Purine derivatives also play a significant role in the study of biological activity, with research focusing on their potential as bioactive molecules. For example, the work on cytokinins, a class of plant hormones, explores the synthesis of specific purine derivatives and their biological activity, indicating the importance of purine chemistry in understanding plant growth and development N. Leonard, S. Hecht, F. Skoog, R. Y. Schmitz, 1968. Furthermore, Ryu et al. (2007) investigated the antifungal activity of phthalazine-5,8-diones, demonstrating the potential of purine derivatives in developing new antifungal agents C. Ryu, Rae-Eun Park, M. Ma, Ji-Hee Nho, 2007.
properties
IUPAC Name |
7-butyl-8-(butylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-4-6-8-15-13-16-11-10(19(13)9-7-5-2)12(20)17-14(21)18(11)3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFDGDOUJCKGFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CCCC)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Butyl-8-(butylamino)-3-methylpurine-2,6-dione | |
CAS RN |
476480-79-2 |
Source


|
| Record name | 7-BUTYL-8-(BUTYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

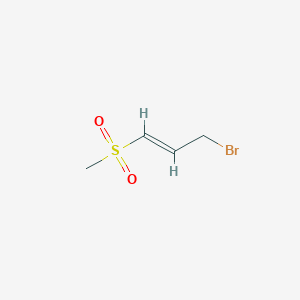

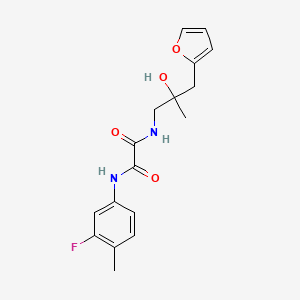
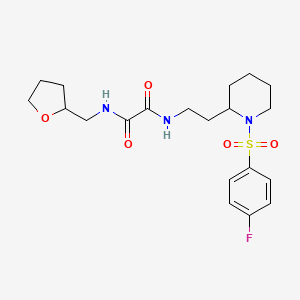
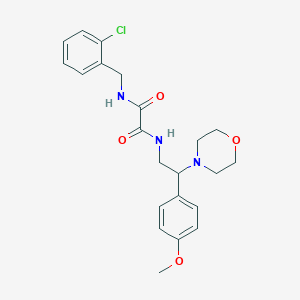
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2368103.png)
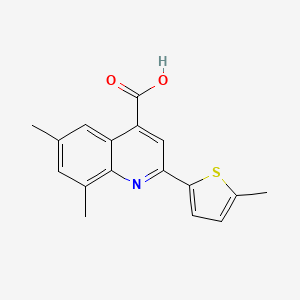
![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)
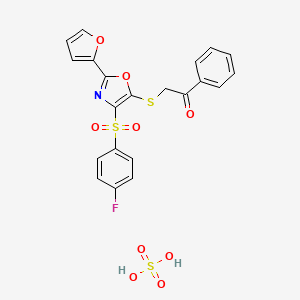

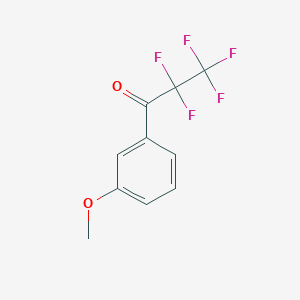
![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B2368112.png)
![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2368114.png)